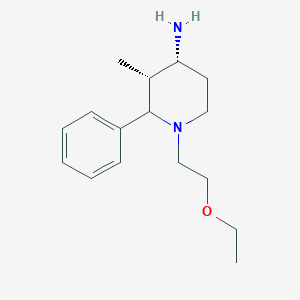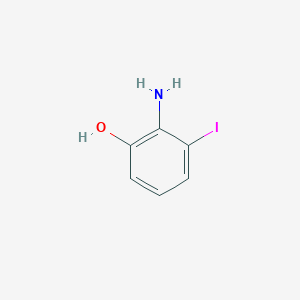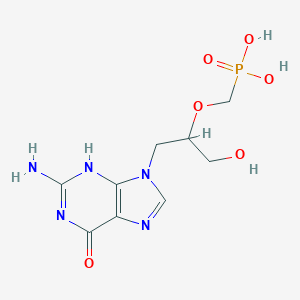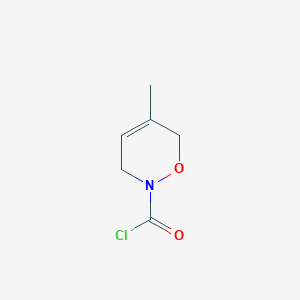
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a chemical compound that belongs to the oxazine family. It is a versatile intermediate that has been used in various chemical reactions. The compound has shown promising results in scientific research applications, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to undergo nucleophilic addition reactions with various electrophiles. It has also been shown to undergo ring-opening reactions with various nucleophiles.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
実験室実験の利点と制限
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has several advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It has also been shown to have low toxicity, which makes it safe to handle in the laboratory. However, the compound is not very stable and can decompose under certain conditions. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as an intermediate in the synthesis of other biologically active compounds. Additionally, the compound could be further studied for its potential as an antibacterial or antiviral agent. Finally, the stability and solubility of the compound could be improved to make it more useful in laboratory experiments.
Conclusion:
In conclusion, 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a versatile intermediate that has shown promising results in scientific research applications. Its mechanism of action has been studied extensively, and it has been shown to have low toxicity. While the compound has several advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
合成法
The synthesis of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride involves the reaction of 5-methyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then treated with thionyl chloride to obtain 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. The reaction scheme is as follows:
科学的研究の応用
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various biologically active compounds. It has also been used in the synthesis of chiral oxazolidinones, which have shown promising results as antibacterial agents. The compound has also been used in the synthesis of chiral pyrrolidines, which have shown potential as antiviral agents.
特性
CAS番号 |
117593-04-1 |
|---|---|
製品名 |
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride |
分子式 |
C6H8ClNO2 |
分子量 |
161.58 g/mol |
IUPAC名 |
5-methyl-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-5-2-3-8(6(7)9)10-4-5/h2H,3-4H2,1H3 |
InChIキー |
RCPSEXCYDLYRNS-UHFFFAOYSA-N |
SMILES |
CC1=CCN(OC1)C(=O)Cl |
正規SMILES |
CC1=CCN(OC1)C(=O)Cl |
同義語 |
2H-1,2-Oxazine-2-carbonyl chloride, 3,6-dihydro-5-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
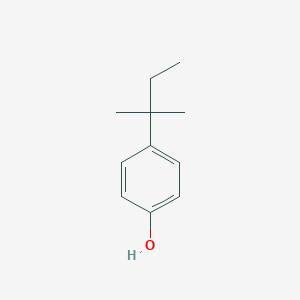
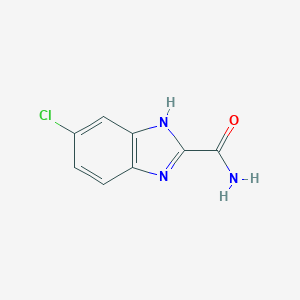
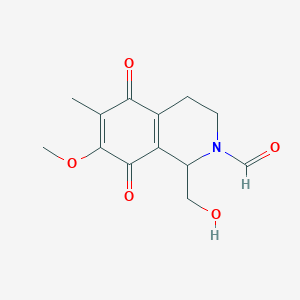
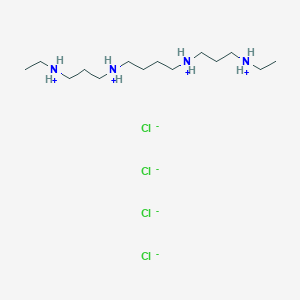
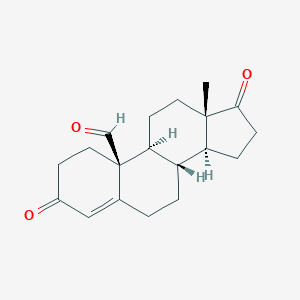


![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
